N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a quinolinone core substituted with a 4-methylbenzoyl group at position 3, a chlorine atom at position 6, and an acetamide linkage connecting the quinolinone to a 1,3-benzodioxole moiety. The quinolinone scaffold is known for diverse bioactivities, including anticancer and antimicrobial effects, while the benzodioxole group may enhance metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(21-8-6-17(27)10-19(21)26(20)32)13-24(30)28-18-7-9-22-23(11-18)34-14-33-22/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMAPBZEOYIQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different pharmacological or material properties.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s quinolinone core distinguishes it from indole-based analogues (e.g., compounds 10j–10m in ), which exhibit anticancer activity as Bcl-2/Mcl-1 dual inhibitors . For example:
- 10j : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (Indole core).
- 10l : Features a nitro group, which may reduce metabolic stability compared to the target’s benzodioxole .
The quinazoline dione core in ’s anticonvulsant compound highlights how core heterocycles dictate target specificity (e.g., quinolinone vs. quinazoline for anticancer vs. anticonvulsant activity) .
Substituent Effects on Physicochemical Properties
- 4-Methylbenzoyl vs.
- Benzodioxole vs. Nitro/Pyridinyl : The benzodioxole group in the target may improve metabolic stability over nitro-substituted analogues (e.g., 10l), which are prone to reduction .
- Chlorine Position: The 6-chloro substituent on the quinolinone may enhance binding affinity, analogous to chlorophenyl groups in 10j .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzodioxole moiety linked to a quinoline derivative. Its molecular formula is with a molecular weight of 405.84 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O4 |
| Molecular Weight | 405.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria.
Case Study:
A study conducted on the antimicrobial activity of related compounds revealed that those containing the benzodioxole ring had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and tetracycline .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Research Findings:
In a recent study, this compound was tested on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways: It affects pathways such as PI3K/Akt and MAPK which are crucial for cell survival and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
